![molecular formula C12H16O2S B2771813 Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate CAS No. 210539-73-4](/img/structure/B2771813.png)
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is a chemical compound with the molecular formula C12H16O2S . It is also known by other names such as Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate consists of 12 carbon atoms, 16 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 224.319 Da .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's relevance extends into the field of biocatalysis for drug metabolism, where microbial-based systems are utilized for the generation of mammalian metabolites. This application is pivotal in understanding the metabolic pathways and structures of pharmaceutical compounds, offering a bridge between in vivo studies and clinical investigations. A study highlighted the use of Actinoplanes missouriensis to produce mammalian metabolites of a specific drug candidate, demonstrating the compound's utility in facilitating the structural characterization of metabolites through nuclear magnetic resonance spectroscopy. This microbial conversion process not only aids in the elucidation of drug metabolism but also provides analytical standards for monitoring drug metabolites during clinical trials (Zmijewski et al., 2006).
Synthesis of Antimicrobial Agents
Further expanding its utility, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate serves as a foundational scaffold in the synthesis of compounds with potent antimicrobial properties. Research has developed novel structures derived from this compound, demonstrating significant activity against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. Such compounds exhibit low minimal inhibition concentrations against various clinically relevant strains of H. pylori, including those resistant to traditional treatments, underscoring the compound's potential in developing new anti-H. pylori agents (Carcanague et al., 2002).
Peptide Synthesis
The application of Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate extends into peptide synthesis, where it has been utilized for carboxyl-group protection. This strategy enhances the efficiency and selectivity of peptide chain assembly, highlighting its importance in the synthesis of complex biological molecules. The selective removal of the protecting group, facilitated by specific conditions, underscores the compound's versatility and utility in peptide chemistry (Amaral, 1969).
Analytical Chemistry
In analytical chemistry, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate is employed in the development of methods for quantitating thiols in various samples, such as beer and hops. The use of derivatization techniques coupled with gas chromatography-tandem mass spectrometry showcases the compound's role in enhancing the detection and quantification of important flavor compounds at nanogram per liter levels, contributing to quality control and flavor profiling in the beverage industry (Ochiai et al., 2015).
Material Science
Lastly, Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate's applications in material science are exemplified through its role in the fabrication of molecules with potential in diminishing inflammation. The compound's utility in synthesizing intermediates that lead to anti-inflammatory agents underscores its importance in the development of new therapeutics (Zhang, 2005).
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDPXUTCLSRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)
![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2771734.png)
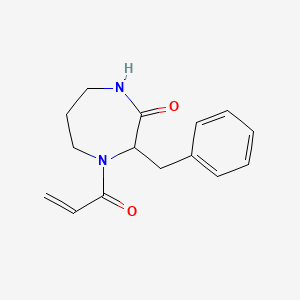
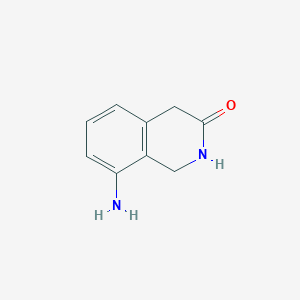
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2771738.png)
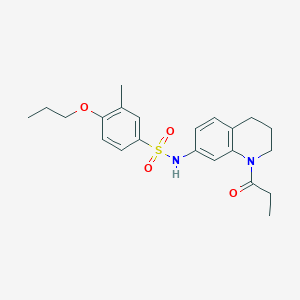
![Isopropyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2771740.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2771741.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2771742.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2771744.png)
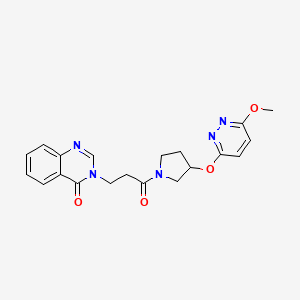
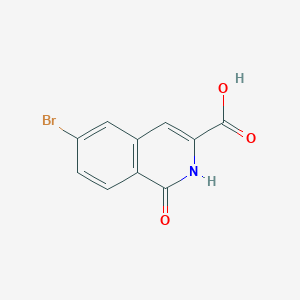
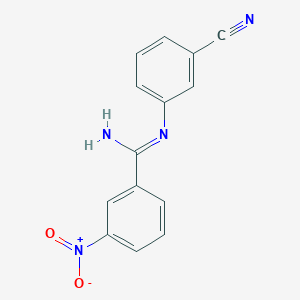
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)